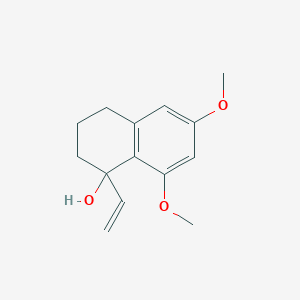
1,6-Methanonaphthalen-1(2H)-ol, octahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Methanonaphthalen-1(2H)-ol, octahydro- is a chemical compound with a unique structure that includes a methano bridge and an octahydro configuration
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Methanonaphthalen-1(2H)-ol, octahydro- typically involves the hydrogenation of naphthalene derivatives under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under high pressure of hydrogen gas. The reaction conditions, including temperature and pressure, are optimized to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 1,6-Methanonaphthalen-1(2H)-ol, octahydro- follows similar principles but on a larger scale. The process involves continuous flow reactors and advanced catalytic systems to ensure efficient conversion and scalability. The use of automated systems and real-time monitoring helps in maintaining the quality and consistency of the product.
化学反応の分析
Types of Reactions
1,6-Methanonaphthalen-1(2H)-ol, octahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound, altering its structure and properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
1,6-Methanonaphthalen-1(2H)-ol, octahydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of other industrial compounds.
作用機序
The mechanism of action of 1,6-Methanonaphthalen-1(2H)-ol, octahydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1,6-Methanonaphthalen-1(2H)-amine, octahydro-
- 1,6-Methanonaphthalen-1(2H)-one, octahydro-
Uniqueness
1,6-Methanonaphthalen-1(2H)-ol, octahydro- is unique due to its specific structural features, including the methano bridge and octahydro configuration. These features confer distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential for specialized uses.
特性
CAS番号 |
57234-55-6 |
|---|---|
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC名 |
tricyclo[5.3.1.03,8]undecan-3-ol |
InChI |
InChI=1S/C11H18O/c12-11-5-1-2-9-6-8(7-11)3-4-10(9)11/h8-10,12H,1-7H2 |
InChIキー |
SVEULPCBDTWNMG-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC3CCC2C(C1)(C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-7-phenyl-1H-pyrazolo[1,5-d]tetrazole](/img/structure/B14612851.png)

![1-(1,4,5,6-Tetrachloro-7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl)ethanone](/img/structure/B14612865.png)
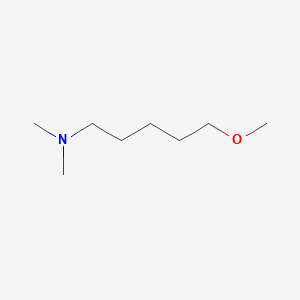
![2-Chloro-1-[1-(methylamino)cyclohexyl]ethanone;hydrochloride](/img/structure/B14612884.png)
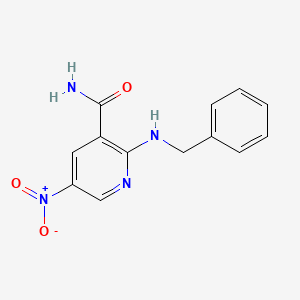

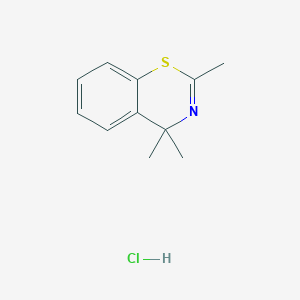
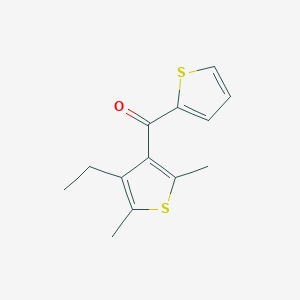
![4-{2-[(4-Hydroxybenzoyl)oxy]ethoxy}-4-oxobutanoate](/img/structure/B14612904.png)
![4-Chloro-3,3,8-trimethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B14612906.png)


